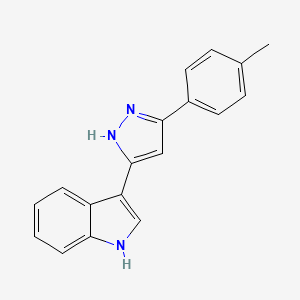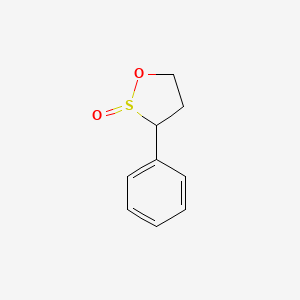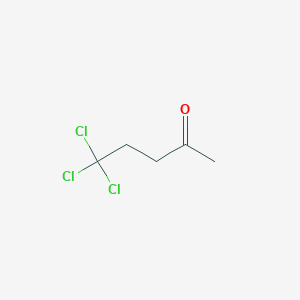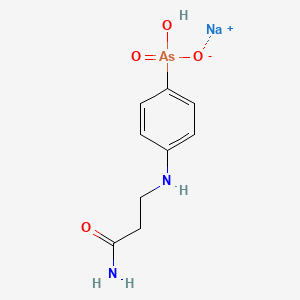![molecular formula C17H29BrOS B14493329 Decyl[(4-hydroxyphenyl)methyl]sulfanium bromide CAS No. 63942-00-7](/img/structure/B14493329.png)
Decyl[(4-hydroxyphenyl)methyl]sulfanium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Decyl[(4-hydroxyphenyl)methyl]sulfanium bromide is a chemical compound with the molecular formula C17H29OS·Br . It is known for its unique structure, which includes a sulfonium ion bonded to a decyl group and a 4-hydroxyphenylmethyl group. This compound is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
The synthesis of Decyl[(4-hydroxyphenyl)methyl]sulfanium bromide typically involves the reaction of decyl bromide with 4-hydroxybenzyl alcohol in the presence of a sulfonium salt . The reaction conditions often require a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the sulfonium ion. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Decyl[(4-hydroxyphenyl)methyl]sulfanium bromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the sulfonium ion to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the sulfonium center, leading to the formation of different sulfonium derivatives.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Decyl[(4-hydroxyphenyl)methyl]sulfanium bromide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: This compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for treating infections.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Wirkmechanismus
The mechanism of action of Decyl[(4-hydroxyphenyl)methyl]sulfanium bromide involves its interaction with cellular components. The sulfonium ion can interact with nucleophilic sites in biological molecules, leading to the disruption of cellular processes. This interaction can affect various molecular targets and pathways, including enzymes and membrane proteins, resulting in antimicrobial and antifungal effects .
Vergleich Mit ähnlichen Verbindungen
Decyl[(4-hydroxyphenyl)methyl]sulfanium bromide can be compared with other sulfonium compounds, such as:
Methylsulfonium bromide: A simpler sulfonium compound with a methyl group instead of a decyl group.
Ethylsulfonium bromide: Similar to methylsulfonium bromide but with an ethyl group.
Phenylsulfonium bromide: Contains a phenyl group instead of a decyl group.
Eigenschaften
CAS-Nummer |
63942-00-7 |
|---|---|
Molekularformel |
C17H29BrOS |
Molekulargewicht |
361.4 g/mol |
IUPAC-Name |
decyl-[(4-hydroxyphenyl)methyl]sulfanium;bromide |
InChI |
InChI=1S/C17H28OS.BrH/c1-2-3-4-5-6-7-8-9-14-19-15-16-10-12-17(18)13-11-16;/h10-13,18H,2-9,14-15H2,1H3;1H |
InChI-Schlüssel |
AUZGTABOHFPXGL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC[SH+]CC1=CC=C(C=C1)O.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6,7-Dimethyl-2-sulfanylidene-2H,4H-[1,3]thiazolo[3,2-c][1,3,5]thiadiazin-4-one](/img/structure/B14493260.png)


![Benzo[f]quinolin-5-ol](/img/structure/B14493281.png)


![1-[2-(4-Methylbenzene-1-sulfonyl)ethenyl]pyridin-1-ium chloride](/img/structure/B14493300.png)


![2-Chloro-N-methyl-N-[3-(4-nitrophenoxy)phenyl]acetamide](/img/structure/B14493321.png)
![1-Oxo-2,6-diphenyl-1lambda~5~-imidazo[1,2-b]pyridazine](/img/structure/B14493323.png)
![(2S)-2-[[(2S)-2-benzamido-3-phenylpropanoyl]amino]propanoic acid](/img/structure/B14493324.png)
